Lorazepam glucuronide

Description

Properties

IUPAC Name |

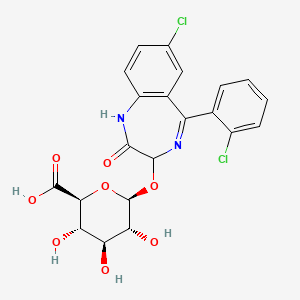

(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOJSSFCRQKNKN-IFBJMGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954442 | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lorazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32781-79-6 | |

| Record name | Lorazepam glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32781-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorazepam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032781796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lorazepam glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORAZEPAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0G8I56129 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Lorazepam Glucuronide: A Technical Guide for the Production of a Key Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lorazepam glucuronide, a critical reference standard for the accurate quantification of lorazepam and its primary metabolite in biological matrices. Lorazepam, a benzodiazepine (B76468) with anxiolytic, sedative, and anticonvulsant properties, is extensively metabolized via glucuronidation at its 3-hydroxy group.[1][2] The resulting this compound is the major metabolite excreted in urine.[3] The availability of a pure this compound reference standard is therefore essential for pharmacokinetic, toxicological, and clinical studies.

This document details the primary methodologies for the synthesis of this compound, with a focus on the well-documented enzyme-assisted approach. It also explores the reported challenges associated with traditional chemical synthesis methods. Experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for researchers in the field.

Challenges in Chemical Synthesis

Direct chemical synthesis of this compound has proven to be challenging. Standard glycosylation methods, such as the Koenigs-Knorr and Williamson-ether syntheses, have been reported as unsuccessful in producing benzodiazepine-O-glucuronides in sufficient quantities.[1][4] These difficulties have led to the development of more reliable enzymatic methods for the preparation of these reference standards.

Enzyme-Assisted Synthesis of this compound

The most successful and widely reported method for synthesizing this compound involves an enzyme-assisted approach that mimics the in vivo metabolic pathway.[1][5] This method utilizes UDP-glucuronosyltransferases (UGTs), typically from liver microsomes, to catalyze the conjugation of glucuronic acid from uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the 3-hydroxy group of lorazepam.[5][6]

dot

Experimental Protocol: Enzyme-Assisted Synthesis

The following protocol is a composite of methodologies described in the literature for the synthesis of benzodiazepine glucuronides using swine liver microsomes.[1][5]

1. Preparation of Liver Microsomes:

-

Fresh swine liver is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the UGT enzymes.[1]

-

The total protein concentration of the microsomal preparation is determined using a standard method such as the bicinchoninic acid (BCA) assay.[5]

2. Enzymatic Reaction:

-

A reaction mixture is prepared in a final volume of 30 ml containing:

-

36 mg of microsomal protein

-

1 mM lorazepam (dissolved in 3 ml methanol)

-

5 mM MgCl₂

-

5 mM UDPGA

-

0.12 mg Brij (a non-ionic detergent to permeabilize the microsomal membrane)

-

50 mM Tris-buffer (pH 7.4)

-

3. Termination and Extraction:

-

The reaction is stopped by the addition of ice-cold dichloromethane.[5]

-

The microsomes are removed by protein precipitation.

-

Residual, unconjugated lorazepam is removed by liquid-liquid extraction with dichloromethane.[1]

4. Purification:

-

The epimeric pair of lorazepam glucuronides is separated and purified using preparative high-performance liquid chromatography (HPLC).[1]

-

A reverse-phase C18 column is typically used with an isocratic mobile phase.[5]

-

The fractions containing the glucuronide are collected and further purified by solid-phase extraction (SPE) to yield the pure diastereomeric forms of this compound.[1]

5. Characterization:

-

The final products are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.[1][5]

dot

Quantitative Data

The following tables summarize the quantitative data associated with the enzymatic synthesis of this compound.

Table 1: Yields of Enzymatic Synthesis

| Product | Yield (%) | Reference |

| Benzodiazepine Glucuronides (general) | 10 - 28 | [5] |

Note: Specific yield for this compound was not detailed, but falls within this range for related benzodiazepines under similar conditions.

Table 2: Kinetic Parameters for Lorazepam Glucuronidation by Human Liver Microsomes

| Enantiomer | Km (µM) | Vmax (pmol/min·mg) | Reference |

| R-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 | [6] |

| S-Lorazepam | 36 ± 10 | 10 ± 3.8 | [6] |

Conclusion

The synthesis of this compound as a reference standard is most effectively and reliably achieved through an enzyme-assisted method. This approach circumvents the difficulties encountered with traditional chemical synthesis routes and provides a means to produce the diastereomeric glucuronides in milligram quantities. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals requiring high-purity this compound for their analytical needs. The characterization of the final product by mass spectrometry and NMR is a critical final step to ensure the identity and purity of the reference standard.

References

- 1. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of lorazepam and its 30-glucuronide in human urine by capillary electrophoresis: evidence for the formation of two distinct diastereoisomeric glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. The glucuronidation of R- and S-lorazepam: human liver microsomal kinetics, UDP-glucuronosyltransferase enzyme selectivity, and inhibition by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Lorazepam to Lorazepam-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of lorazepam to its primary metabolite, lorazepam-glucuronide. The document details the enzymatic kinetics, identifies the key UDP-glucuronosyltransferase (UGT) isoforms involved, and presents detailed experimental protocols for studying this metabolic pathway. The information is intended to support research and development efforts in drug metabolism, pharmacokinetics, and drug-drug interaction studies.

Introduction

Lorazepam, a widely prescribed benzodiazepine, is primarily eliminated from the body through metabolic conjugation with glucuronic acid, forming the inactive lorazepam-glucuronide.[1] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, predominantly in the liver.[1] Understanding the in vitro kinetics and the specific UGT isoforms responsible for this transformation is crucial for predicting in vivo clearance, assessing potential drug-drug interactions, and understanding inter-individual variability in patient response.[2][3]

Enzymatic Kinetics of Lorazepam Glucuronidation

The glucuronidation of lorazepam exhibits enantioselectivity, with the R- and S-enantiomers metabolized at different rates and by different UGT isoforms. The following tables summarize the key kinetic parameters for the formation of R- and S-lorazepam glucuronide in human liver microsomes (HLMs).

Table 1: Kinetic Parameters for R-Lorazepam Glucuronidation in Human Liver Microsomes [4][5]

| Parameter | Mean Value (± SD) | Units |

| Km | 29 (± 8.9) | µM |

| Vmax | 7.4 (± 1.9) | pmol/min/mg |

Table 2: Kinetic Parameters for S-Lorazepam Glucuronidation in Human Liver Microsomes [4][5]

| Parameter | Mean Value (± SD) | Units |

| Km | 36 (± 10) | µM |

| Vmax | 10 (± 3.8) | pmol/min/mg |

UDP-Glucuronosyltransferase (UGT) Isoform Involvement

Multiple UGT isoforms have been identified as catalysts for lorazepam glucuronidation. The specific isoforms involved differ between the R- and S-enantiomers.

Table 3: UGT Isoforms Involved in the Glucuronidation of R- and S-Lorazepam [4][5][6]

| Enantiomer | Hepatic UGT Isoforms | Extrahepatic UGT Isoforms |

| R-Lorazepam | UGT2B4, UGT2B7, UGT2B15 | UGT1A7, UGT1A10 |

| S-Lorazepam | UGT2B4, UGT2B7, UGT2B15 | - |

Among the hepatic enzymes, UGT2B15 is considered to play a significant role in the glucuronidation of both enantiomers.[4][5]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro lorazepam glucuronidation assay using human liver microsomes or recombinant UGT enzymes.

Materials and Reagents

-

Lorazepam (R,S-, R-, and S-enantiomers)

-

Lorazepam-glucuronide standard

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human UGT enzymes (UGT2B4, UGT2B7, UGT2B15, UGT1A7, UGT1A10)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., oxazepam)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC-MS/MS system

Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing Tris-HCl buffer (100 mM, pH 7.4), MgCl₂ (10 mM), and human liver microsomes or recombinant UGT enzyme.[3]

-

Activate Microsomes: To activate the UGT enzymes within the microsomes, add alamethicin to the incubation mixture at a final concentration of 10 µg/mL and pre-incubate for 15 minutes on ice.[7]

-

Add Substrate: Add lorazepam (at various concentrations to determine kinetics) to the incubation mixtures.

-

Initiate Reaction: Start the glucuronidation reaction by adding the cofactor, UDPGA (final concentration of 5 mM).[3] The final incubation volume is typically 200 µL.

-

Incubate: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube for analysis by HPLC-MS/MS.

Analytical Method: HPLC-MS/MS

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is suitable for the separation of lorazepam and lorazepam-glucuronide.[8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for lorazepam, lorazepam-glucuronide, and the internal standard should be optimized.

-

Visualizations

Signaling Pathway of Lorazepam Glucuronidation

Caption: Metabolic pathway of lorazepam to lorazepam-glucuronide.

Experimental Workflow for In Vitro Lorazepam Glucuronidation Assay

Caption: General workflow for an in vitro lorazepam glucuronidation assay.

References

- 1. The Relationship of UGT2B15 Pharmacogenetics and Lorazepam for Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. The detection and quantification of lorazepam and its 3-O-glucuronide in fingerprint deposits by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselectivity of Lorazepam Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective glucuronidation of lorazepam, a critical metabolic pathway for this widely used benzodiazepine. Lorazepam, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive phase II metabolism, primarily through conjugation with glucuronic acid, to form inactive lorazepam glucuronide, which is then excreted in the urine.[1] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Understanding the stereoselectivity of this process is paramount for predicting drug-drug interactions, inter-individual variability in drug response, and overall pharmacokinetic profiles.

Core Concepts: UGT Isoforms and Stereoselective Metabolism

The glucuronidation of lorazepam is a stereoselective process, with different UGT isoforms exhibiting varying affinities and catalytic efficiencies for the (R)- and (S)-enantiomers. The primary UGT enzymes involved in lorazepam metabolism are members of the UGT2B subfamily.[2]

Both (R)- and (S)-lorazepam are metabolized by UGT2B4, UGT2B7, and UGT2B15.[3][4][5] Notably, (R)-lorazepam is also a substrate for the extrahepatic enzymes UGT1A7 and UGT1A10.[3][4] Among the hepatic enzymes, UGT2B15 appears to play a significant role in the glucuronidation of both enantiomers.[3][4] Genetic polymorphisms in the UGT2B15 gene have been shown to affect lorazepam's metabolism, with individuals homozygous for the UGT2B15*2 variant exhibiting lower systemic clearance of the drug.[6][7]

While both enantiomers are substrates for several UGTs, kinetic studies in human liver microsomes (HLMs) have demonstrated subtle differences in their glucuronidation rates. However, the overall microsomal intrinsic clearances for (R)- and (S)-lorazepam are not significantly different, suggesting that their in vivo clearances are likely similar.[3][4]

Quantitative Analysis of Lorazepam Glucuronidation Kinetics

The following table summarizes the kinetic parameters for the glucuronidation of (R)- and (S)-lorazepam by human liver microsomes and specific recombinant UGT isoforms. This data is essential for developing pharmacokinetic models and predicting potential metabolic interactions.

| Enzyme Source | Enantiomer | Km (μM) | Vmax (pmol/min/mg) | Reference |

| Human Liver Microsomes (HLM) | (R)-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 | [3][4] |

| Human Liver Microsomes (HLM) | (S)-Lorazepam | 36 ± 10 | 10 ± 3.8 | [3][4] |

Experimental Protocols

The determination of the kinetic parameters for lorazepam glucuronidation involves in vitro assays using human liver microsomes or recombinant UGT enzymes. A generalized protocol is outlined below.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the glucuronidation of (R)- and (S)-lorazepam.

Materials:

-

(R)-Lorazepam and (S)-Lorazepam enantiomers

-

Human Liver Microsomes (HLMs) or recombinant human UGT isoforms (e.g., UGT2B4, UGT2B7, UGT2B15)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)[8][9][10]

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains Tris-HCl buffer, MgCl₂, BSA, and either HLMs or a specific recombinant UGT enzyme.

-

Substrate Addition: A range of concentrations of (R)- or (S)-lorazepam is added to the incubation mixtures.

-

Pre-incubation: The mixtures are pre-incubated at 37°C to allow temperature equilibration.

-

Reaction Initiation: The glucuronidation reaction is initiated by the addition of the co-substrate, UDPGA.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C with gentle shaking. The incubation time is optimized to ensure linear reaction velocity.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation: The terminated reaction mixtures are centrifuged to pellet the precipitated protein. The supernatant, containing the this compound metabolite, is collected for analysis.

-

Analytical Quantification: The concentration of the formed this compound is quantified using a validated HPLC method.[8][9][10] An internal standard is used to ensure accuracy and precision.

-

Data Analysis: The reaction velocities (rate of glucuronide formation) are plotted against the substrate concentrations. The Michaelis-Menten equation is then fitted to the data using non-linear regression analysis to determine the Km and Vmax values.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the study of lorazepam glucuronidation.

Caption: Stereoselective glucuronidation of lorazepam by UGT isoforms.

Caption: Workflow for determining lorazepam glucuronidation kinetics.

Conclusion

The glucuronidation of lorazepam is a complex process characterized by stereoselectivity, with multiple UGT isoforms contributing to the metabolism of its (R)- and (S)-enantiomers. UGT2B15, UGT2B7, and UGT2B4 are the primary hepatic enzymes involved, with UGT1A7 and UGT1A10 playing an additional role in the metabolism of (R)-lorazepam. While kinetic differences exist between the enantiomers, their overall in vivo clearance is expected to be similar. The provided data and protocols offer a foundational understanding for researchers in drug development and metabolism, enabling more accurate predictions of lorazepam's pharmacokinetic behavior and its potential for drug-drug interactions.

References

- 1. Clinical pharmacokinetics of lorazepam: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glucuronidation of R- and S-lorazepam: human liver microsomal kinetics, UDP-glucuronosyltransferase enzyme selectivity, and inhibition by drugs [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Relationship of UGT2B15 Pharmacogenetics and Lorazepam for Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of lorazepam and its glucuronide metabolite by electron-capture gas--liquid chromatography. Use in pharmacokinetic studies of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for rapid determination of lorazepam by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecific analysis of lorazepam in plasma by chiral column chromatography with a circular dichroism-based detector - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Lorazepam Glucuronide Formation in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorazepam, a widely prescribed benzodiazepine, is primarily eliminated from the body through glucuronidation, a phase II metabolic process. This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver, results in the formation of the inactive and more water-soluble lorazepam-glucuronide, which is then excreted. Understanding the kinetics, enzymatic pathways, and potential for inhibition of lorazepam glucuronidation is critical for predicting drug-drug interactions, assessing variability in patient response, and ensuring therapeutic safety. This technical guide provides a comprehensive overview of lorazepam glucuronide formation in human liver microsomes (HLMs), presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Enzymology and Kinetics of Lorazepam Glucuronidation

The biotransformation of lorazepam to lorazepam-glucuronide is a crucial step in its detoxification and elimination.[1] This process is primarily mediated by the UGT superfamily of enzymes present in the endoplasmic reticulum of hepatocytes.

UDP-Glucuronosyltransferase Isoforms Involved

Both the R- and S-enantiomers of lorazepam are substrates for several UGT isoforms. The primary enzymes responsible for lorazepam glucuronidation in the liver are UGT2B4, UGT2B7, and UGT2B15.[2][3][4] Notably, UGT2B15 is considered to play a significant role in the metabolism of both enantiomers.[2][3] In addition to the hepatic enzymes, the extrahepatic UGT1A7 and UGT1A10 isoforms have been shown to metabolize R-lorazepam.[2][3] Genetic polymorphisms in the UGT2B15 gene can influence the clearance of lorazepam, highlighting the importance of this specific isoform.[5]

Kinetic Parameters in Human Liver Microsomes

The kinetics of lorazepam glucuronidation have been characterized in pooled human liver microsomes, providing essential data for in vitro to in vivo extrapolation (IVIVE) and the prediction of metabolic clearance. The Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the glucuronidation of both R- and S-lorazepam are summarized below.

| Enantiomer | Mean Kₘ (µM) | Mean Vₘₐₓ (pmol/min/mg) |

| R-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 |

| S-Lorazepam | 36 ± 10 | 10 ± 3.8 |

| Data compiled from studies using pooled human liver microsomes.[2][3] |

The intrinsic clearances for the R- and S-enantiomers in human liver microsomes are not significantly different, suggesting similar in vivo clearance rates.[2]

Experimental Protocols for In Vitro Lorazepam Glucuronidation Assays

The following section details a generalized protocol for determining the kinetics of lorazepam glucuronidation in human liver microsomes. This protocol is a composite of methodologies reported in the scientific literature and should be optimized for specific laboratory conditions.

Materials and Reagents

-

Human Liver Microsomes (HLMs): Pooled from multiple donors.

-

Lorazepam: R,S-lorazepam or individual enantiomers.

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): Trisodium salt.

-

Tris-HCl Buffer: (e.g., 100 mM, pH 7.4).

-

Magnesium Chloride (MgCl₂): (e.g., 10 mM).

-

Alamethicin (B1591596) or Brij 58: To disrupt microsomal membrane latency.

-

Acetonitrile (B52724) or Methanol (B129727): For reaction termination.

-

Internal Standard: For analytical quantification (e.g., a structurally similar compound not present in the incubation).

-

High-purity water.

Incubation Procedure

-

Preparation of Microsomes: Thaw pooled human liver microsomes on ice. To address enzyme latency, pre-incubate the microsomes with a detergent such as alamethicin or Brij 58 on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and the desired concentration of lorazepam.

-

Pre-incubation: Pre-warm the reaction mixture at 37°C for a short period (e.g., 3-5 minutes).

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS

The quantification of lorazepam and its glucuronide metabolite is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate lorazepam and lorazepam-glucuronide from other components of the reaction mixture.

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for lorazepam and lorazepam-glucuronide are monitored for quantification.

Inhibition of Lorazepam Glucuronidation

Several drugs have been investigated for their potential to inhibit the glucuronidation of lorazepam, which could lead to clinically significant drug-drug interactions.

Known Inhibitors

Probenecid has been shown to competitively inhibit the glucuronidation of lorazepam.[6] Azole antifungal agents such as ketoconazole (B1673606), fluconazole, and miconazole (B906) also exhibit competitive inhibition of this pathway.[7] Of these, ketoconazole has been identified as a potent inhibitor with the potential to affect lorazepam clearance in a clinical setting.[2][3] Other compounds, including valproic acid, have also been shown to inhibit lorazepam metabolism.[8]

Data on Inhibition Constants

The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ).

| Inhibitor | Type of Inhibition | Kᵢ (µM) |

| Ketoconazole | Competitive | 0.092 ± 0.026 |

| Miconazole | Competitive | 0.17 ± 0.08 |

| Fluconazole | Competitive | 7.17 ± 4.78 |

| Data from in vitro studies with rabbit liver microsomes.[7] |

Visualizing the Pathways and Processes

Metabolic Pathway of Lorazepam

The following diagram illustrates the primary metabolic pathway of lorazepam in the liver.

Caption: Metabolic pathway of lorazepam glucuronidation.

Experimental Workflow for In Vitro Glucuronidation Assay

This diagram outlines the key steps in a typical in vitro lorazepam glucuronidation experiment.

Caption: Experimental workflow for lorazepam glucuronidation assay.

Conclusion

The glucuronidation of lorazepam is a well-characterized metabolic pathway, with UGT2B15 playing a central role. The kinetic parameters of this reaction in human liver microsomes are well-defined, providing a solid foundation for pharmacokinetic modeling and drug interaction studies. The potential for inhibition by commonly co-administered drugs underscores the importance of in vitro screening during drug development. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists working to understand and predict the metabolic fate of lorazepam and other drugs cleared by glucuronidation.

References

- 1. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bioivt.com [bioivt.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. assaygenie.com [assaygenie.com]

- 7. UGT Inhibition | Evotec [evotec.com]

- 8. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Inactivity of Lorazepam Glucuronide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorazepam, a high-potency, intermediate-acting benzodiazepine (B76468), is widely prescribed for the management of anxiety disorders, insomnia, and status epilepticus. Its pharmacological effects are mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. A critical aspect of its clinical profile is its metabolism to lorazepam glucuronide. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the biological activity of this compound. The overwhelming consensus from preclinical and clinical studies is that this compound is a pharmacologically inactive metabolite, possessing no demonstrable central nervous system (CNS) activity. This document will detail the metabolic pathway of lorazepam, the pharmacokinetic properties of its glucuronide metabolite, and the evidence supporting its biological inertness.

Introduction

Lorazepam is a 3-hydroxy-1,4-benzodiazepine that exerts its anxiolytic, sedative, hypnotic, amnesic, anticonvulsant, and muscle relaxant properties by enhancing the inhibitory effects of GABA in the central nervous system.[1][2] Unlike many other benzodiazepines that undergo oxidative metabolism via the cytochrome P450 (CYP) enzyme system, lorazepam's primary metabolic pathway is direct conjugation with glucuronic acid in the liver.[2][3][4] This process results in the formation of this compound, a more water-soluble compound that is readily excreted by the kidneys.[1] The biological activity of this major metabolite is of significant interest to researchers and clinicians, as active metabolites can contribute to the overall pharmacological profile and potential for adverse effects of a parent drug.

Metabolism of Lorazepam to this compound

The metabolic fate of lorazepam is predominantly hepatic glucuronidation.[1][5][6] This Phase II metabolic reaction involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxy group of the lorazepam molecule.[7] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][8]

Key Enzymes Involved

In vitro studies using human liver microsomes and recombinant human UGT enzymes have identified the specific isoforms involved in lorazepam glucuronidation. The primary enzymes responsible are:

Notably, R-lorazepam can also be metabolized by the extrahepatic enzymes UGT1A7 and UGT1A10.[5] The direct glucuronidation pathway, bypassing the CYP450 system, is a key clinical advantage of lorazepam, as it minimizes the potential for drug-drug interactions and is less affected by hepatic dysfunction.[2][3]

Pharmacokinetic Profile

The pharmacokinetic properties of both lorazepam and its glucuronide metabolite have been well-characterized.

| Parameter | Lorazepam | This compound |

| Bioavailability | ~90% (oral)[6][9] | Not Applicable |

| Peak Plasma Concentration (Tmax) | ~2 hours (oral)[6][9] | - |

| Protein Binding | ~85-90%[1][9] | - |

| Elimination Half-Life (t½) | 10-20 hours[1][9][10] | ~18 hours[6][9][11] |

| Metabolism | Hepatic glucuronidation[1][5] | - |

| Excretion | Primarily as this compound in urine[1][7] | Renal[1] |

Table 1: Comparative Pharmacokinetic Parameters of Lorazepam and this compound.

Biological Activity of this compound: Evidence of Inactivity

Multiple sources unequivocally state that this compound is a pharmacologically inactive metabolite.[1][3][6][9][10][11][12][13] Studies in animals have shown no demonstrable CNS activity for this compound.[9][11][12] This lack of activity is attributed to its increased polarity and reduced ability to cross the blood-brain barrier effectively compared to the parent compound. Lorazepam freely crosses the blood-brain barrier via passive diffusion.[3]

The primary role of the glucuronidation of lorazepam is to facilitate its elimination from the body. By converting the lipophilic parent drug into a more water-soluble and inactive metabolite, the kidneys can efficiently excrete it in the urine.[1]

Experimental Protocols

While specific, detailed experimental protocols for testing the biological activity of this compound are not extensively published due to its established inactivity, the general methodologies would involve standard preclinical pharmacological assays.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

-

Methodology:

-

Preparation of synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

-

Incubation of the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam).

-

Competitive binding experiments are performed by adding increasing concentrations of this compound to displace the radioligand.

-

Measurement of radioactivity to determine the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50).

-

Calculation of the binding affinity (Ki) using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assays

-

Objective: To assess the sedative, anxiolytic, and anticonvulsant effects of this compound in animal models.

-

Methodology:

-

Sedative Effects: Measurement of locomotor activity in an open-field test or assessment of motor coordination using a rotarod test following administration of this compound.

-

Anxiolytic Effects: Evaluation of anxiety-like behavior in models such as the elevated plus-maze or light-dark box test.

-

Anticonvulsant Effects: Assessment of the ability of this compound to protect against seizures induced by chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation.

-

Visualizations

Caption: Metabolic pathway of lorazepam to its inactive glucuronide metabolite and subsequent excretion.

References

- 1. Lorazepam - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aliem.com [aliem.com]

- 5. The glucuronidation of R- and S-lorazepam: human liver microsomal kinetics, UDP-glucuronosyltransferase enzyme selectivity, and inhibition by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Analysis of lorazepam and its 30-glucuronide in human urine by capillary electrophoresis: evidence for the formation of two distinct diastereoisomeric glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. What is the mechanism of Lorazepam? [synapse.patsnap.com]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. Ativan (Lorazepam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Lorazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lorazepam Glucuronide in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lorazepam, a short-acting benzodiazepine, is extensively metabolized in the body via glucuronidation to form its major, inactive metabolite, lorazepam glucuronide.[1] Accurate quantification of this compound is crucial in pharmacokinetic and toxicological studies to understand the disposition of lorazepam. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the clean-up and concentration of this compound from human plasma.

Materials:

-

Human plasma samples

-

Internal Standard (IS) working solution (e.g., Lorazepam-d4)

-

SPE columns (e.g., C18)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Elution solvent (e.g., Methanol)

-

Centrifuge

-

Evaporator

Protocol:

-

Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of human plasma, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE column.

-

Washing: Wash the column with 1 mL of water to remove interfering substances.[1]

-

Elution: Elute this compound and the internal standard with 1 mL of elution solvent.[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.[2] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 497.1 | 321.1 | 25 |

| Lorazepam (for confirmation) | 321.1 | 275.1 | 20 |

| Lorazepam-d4 (IS) | 325.1 | 279.1 | 20 |

Note: The specific MRM transitions and collision energies may require optimization on the instrument used.

Data Presentation

Method Validation Summary:

The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLLOQ)[4] |

| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under various storage and handling conditions |

Example Quantitative Data:

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.9 |

Visualizations

Caption: Experimental workflow from sample receipt to data analysis.

Caption: Metabolic pathway of Lorazepam to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The detection and quantification of lorazepam and its 3-O-glucuronide in fingerprint deposits by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lorazepam in Urine by GC-MS Following Glucuronide Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam is a widely prescribed benzodiazepine (B76468) for the management of anxiety disorders. Due to its extensive metabolism to lorazepam-glucuronide prior to excretion, a hydrolysis step is essential for the accurate quantification of total lorazepam in biological matrices such as urine. This application note provides a detailed protocol for the analysis of lorazepam in urine using gas chromatography-mass spectrometry (GC-MS) after enzymatic hydrolysis of its glucuronide conjugate. The methodology includes sample preparation, enzymatic hydrolysis, extraction, derivatization, and GC-MS parameters.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of lorazepam.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | [1] |

| Limit of Quantitation (LOQ) | 0.1 ng/mL | [2] |

| Linearity Range | 6.25 - 250 ng/mL | [1] |

| Accuracy | < 8.5% deviation | [3] |

| Precision | < 11.1% | [3] |

| Recovery | > 74% | [3] |

Experimental Protocols

Enzymatic Hydrolysis of Lorazepam Glucuronide

This protocol describes the enzymatic cleavage of the glucuronide moiety from lorazepam.

-

Materials:

-

Urine sample

-

β-glucuronidase from Helix pomatia

-

0.1 M Acetate (B1210297) buffer (pH 5.0)

-

Internal Standard (IS) solution (e.g., oxazepam-d5)

-

-

Procedure:

-

To 1-5 mL of the urine sample in a glass tube, add an appropriate volume of the internal standard solution.

-

Add 1-2 mL of 0.1 M acetate buffer (pH 5.0).

-

Add approximately 5,000 units of β-glucuronidase per mL of urine.

-

Vortex the mixture gently.

-

Incubate the sample at 65°C for 1-2 hours to ensure complete hydrolysis.[4]

-

Allow the sample to cool to room temperature before proceeding to the extraction step.

-

Solid-Phase Extraction (SPE) of Lorazepam

This protocol outlines the extraction and concentration of lorazepam from the hydrolyzed urine sample.

-

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (B129727) (for conditioning)

-

Deionized water (for equilibration)

-

Elution solvent (e.g., ethyl acetate/ammonium hydroxide, 98:2 v/v)[4]

-

Nitrogen gas supply

-

-

Procedure:

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Load the cooled, hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove interfering substances.

-

Dry the cartridge thoroughly under a stream of nitrogen for 5-10 minutes.

-

Elute lorazepam from the cartridge with 3 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[4]

-

Derivatization of Lorazepam for GC-MS Analysis

This protocol describes the conversion of lorazepam to its trimethylsilyl (B98337) (TMS) derivative to improve its thermal stability and chromatographic properties.[2][5]

-

Materials:

-

Dried sample extract from the SPE step

-

Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Heating block or oven

-

-

Procedure:

GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Column: VF-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[5]

-

Injector: Splitless mode

-

Injector Temperature: 270°C[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

-

Oven Temperature Program:

-

Initial temperature: 60°C

-

Ramp: 10°C/min to 270°C[5]

-

Hold at 270°C for 5 minutes

-

-

-

Mass Spectrometer:

Visualizations

Caption: Experimental workflow for GC-MS analysis of lorazepam.

Caption: Logical flow of lorazepam from conjugate to detection.

References

- 1. The use of gas chromatography/negative ion chemical ionization mass spectrometry for the determination of lorazepam in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of lorazepam in plasma and urine as trimethylsilyl derivative using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. nist.gov [nist.gov]

Application Notes and Protocols for Enzymatic Hydrolysis of Lorazepam Glucuronide in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the enzymatic hydrolysis of lorazepam glucuronide in urine samples, a critical step for the accurate quantification of lorazepam in clinical and forensic toxicology.

Introduction

Lorazepam, a widely prescribed benzodiazepine (B76468), is extensively metabolized in the body, with approximately 75% of an administered dose excreted in the urine as its 3-O-glucuronide conjugate.[1] Direct analysis of the parent drug in urine often leads to underestimation of its concentration, as only trace amounts are present in the unconjugated form.[2][3][4] Therefore, a hydrolysis step is essential to cleave the glucuronide moiety, liberating free lorazepam for accurate and sensitive detection by analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[5][6][7] Enzymatic hydrolysis using β-glucuronidase is the preferred method over chemical hydrolysis as it is less likely to cause degradation of the target analyte.[8]

Comparative Efficacy of β-Glucuronidase Enzymes

The choice of β-glucuronidase enzyme significantly impacts the efficiency and duration of the hydrolysis process. Enzymes from various sources, including Helix pomatia (snail), abalone, and recombinant bacteria (E. coli), exhibit different optimal conditions and catalytic efficiencies. Recombinant enzymes, in particular, have demonstrated the potential for rapid and efficient hydrolysis at room temperature.[2][3][4]

| Enzyme Source | Temperature (°C) | Incubation Time | pH | Lorazepam Recovery (%) | Reference |

| Helix pomatia | 56 | 2 hours | 4.5 | Optimal | [5] |

| Abalone | 65 | 30 minutes | Not Specified | Target for comparison | [2][3] |

| Recombinant (IMCSzyme™) | Room Temperature | 5 minutes | 6.8 | ≥ 94 | [2][3][4][9] |

| Recombinant (IMCSzyme™) | 55 | 15-45 minutes | 6.8 | ≥ 94 | [4][9][10] |

| Recombinant (B-One™) | Room Temperature | 5-10 minutes | Not Specified | > 90 | [11] |

| Recombinant (BGTurbo™) | 20 - 55 | 5 - 60 minutes | Not Specified | > 90 | [11] |

Experimental Protocols

Below are detailed protocols for the enzymatic hydrolysis of this compound in urine samples using different types of β-glucuronidase enzymes.

Protocol 1: Hydrolysis using Helix pomatia β-Glucuronidase

This protocol is based on traditional methods and is effective, though it requires a longer incubation time and higher temperature.

Materials:

-

Urine sample

-

β-glucuronidase from Helix pomatia (e.g., 5000 units)

-

1.0 M Acetate (B1210297) buffer (pH 4.5)

-

Deionized water

-

Vortex mixer

-

Heating block or water bath at 56°C

Procedure:

-

Pipette 1 mL of the urine sample into a clean microcentrifuge tube.

-

Add an appropriate volume of 1.0 M acetate buffer to adjust the pH of the urine to 4.5.

-

Add 5000 units of Helix pomatia β-glucuronidase to the buffered urine sample.

-

Vortex the mixture gently for 10-15 seconds.

-

Incubate the sample at 56°C for 2 hours.

-

After incubation, cool the sample to room temperature.

-

The sample is now ready for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to chromatographic analysis.

Protocol 2: Rapid Hydrolysis using Recombinant β-Glucuronidase (IMCSzyme™)

This protocol utilizes a recombinant enzyme for significantly faster hydrolysis at room temperature.

Materials:

-

Urine sample

-

Recombinant β-glucuronidase (e.g., IMCSzyme™)

-

Rapid Hydrolysis Buffer (often supplied with the enzyme)

-

Internal standard solution (if required for quantification)

-

Vortex mixer

Procedure:

-

Pipette a specific volume of the urine sample (e.g., 50 µL) into a microcentrifuge tube.[9]

-

Add the manufacturer's recommended volume of rapid hydrolysis buffer (e.g., 50 µL).[10]

-

Add the specified amount of recombinant β-glucuronidase enzyme (e.g., 40 µL).[10]

-

If performing quantitative analysis, add the internal standard at this stage.

-

Vortex the mixture for approximately 10 seconds.

-

Incubate at room temperature (approximately 25°C) for 5-10 minutes. For some applications, incubation at 55°C for 15 minutes can also be performed.[9]

-

The hydrolyzed sample is ready for subsequent sample clean-up and analysis.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the enzymatic hydrolysis of this compound in urine.

Caption: A flowchart of the experimental procedure.

Caption: The central role of enzymatic hydrolysis.

Concluding Remarks

The selection of an appropriate enzymatic hydrolysis protocol is crucial for the reliable quantification of lorazepam in urine samples. While traditional methods using enzymes from sources like Helix pomatia are well-established, the advent of recombinant β-glucuronidases offers significant advantages in terms of speed and efficiency, allowing for high-throughput analysis in clinical and research settings. The protocols and data presented herein provide a solid foundation for developing and implementing robust analytical methods for lorazepam monitoring.

References

- 1. Analysis of lorazepam and its 30-glucuronide in human urine by capillary electrophoresis: evidence for the formation of two distinct diastereoisomeric glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. test3.medscanlab.com [test3.medscanlab.com]

- 7. Benzodiazepines, Quantitative, Pain Management, Urine | HNL Lab Medicine [hnl.com]

- 8. scirp.org [scirp.org]

- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]

- 11. mdpi.com [mdpi.com]

Application Note: Solid-Phase Extraction of Lorazepam Glucuronide from Human Urine

Introduction

Lorazepam, a benzodiazepine (B76468) medication, is primarily metabolized in the liver via conjugation to its inactive form, lorazepam glucuronide, which is then excreted in the urine.[1][2] Accurate and reliable quantification of this compound in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. Solid-phase extraction (SPE) offers a robust and efficient method for the isolation and pre-concentration of lorazepam and its glucuronide metabolite from complex biological matrices like urine, prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note details a mixed-mode SPE protocol for the extraction of this compound from human urine.

Principle

This method utilizes a mixed-mode solid-phase extraction sorbent that combines reversed-phase and ion-exchange functionalities. The protocol involves an initial enzymatic hydrolysis step to cleave the glucuronide moiety from lorazepam, allowing for the analysis of total lorazepam. The subsequent SPE procedure effectively removes interfering matrix components, leading to a cleaner extract and improved analytical sensitivity.

Instrumentation and Materials

-

Solid-Phase Extraction Cartridges: Mixed-mode cation exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX)

-

SPE Vacuum Manifold

-

LC-MS/MS System

-

β-glucuronidase (from E. coli or other suitable source)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)

-

Phosphoric acid (4%)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Ammonium hydroxide (B78521)

-

Internal Standard (e.g., Lorazepam-d4)

Experimental Protocols

1. Sample Pre-treatment: Enzymatic Hydrolysis

The majority of lorazepam is excreted as its glucuronide conjugate.[1] Therefore, an enzymatic hydrolysis step is necessary to cleave the glucuronide and allow for the quantification of total lorazepam.

-

To 1 mL of urine sample, add a suitable internal standard (e.g., Lorazepam-d4).

-

Add 500 µL of ammonium acetate buffer (pH 5.0).

-

Add a sufficient amount of β-glucuronidase enzyme.

-

Vortex the sample and incubate at an elevated temperature (e.g., 60-65°C) for 1-2 hours.

-

After incubation, cool the sample to room temperature.

-

To quench the reaction and prepare for SPE, add 200 µL of 4% phosphoric acid.

2. Solid-Phase Extraction Protocol

-

Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M HCl or a mild organic acid solution) to remove neutral and acidic interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual solvent.

-

Elution: Elute the analyte with 1 mL of a basic organic solvent mixture, such as 5% ammonium hydroxide in a mixture of acetonitrile and methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the analysis of lorazepam using SPE followed by LC-MS/MS. The data is compiled from various studies and application notes.

| Parameter | Value | Reference |

| Linearity Range (Urine) | 0.2 - 15 ng/mL (for each enantiomer) | [4] |

| Linearity Range (Plasma) | 0.2 - 20 ng/mL (for each enantiomer) | [4] |

| Intra-assay Precision (%CV) | < 15% | [4] |

| Inter-assay Precision (%CV) | < 15% | [4] |

| Average Recovery | > 90% | [5] |

| Matrix Effect Reduction (Mixed-Mode SPE vs. Reversed-Phase SPE) | Reduced from 25.3% to 17.7% | [6] |

Mandatory Visualizations

Lorazepam Metabolism Pathway

Caption: Metabolic pathway of lorazepam to this compound.

Solid-Phase Extraction Workflow

Caption: Workflow for the solid-phase extraction of this compound.

Lorazepam Mechanism of Action

Caption: Mechanism of action of lorazepam at the GABA-A receptor.

References

- 1. droracle.ai [droracle.ai]

- 2. Lorazepam - Wikipedia [en.wikipedia.org]

- 3. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

Application Notes and Protocols for the Development of Immunoassays for Lorazepam Glucuronide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam is a widely prescribed benzodiazepine (B76468) for the treatment of anxiety disorders. Its primary metabolite, lorazepam glucuronide, is the main urinary excretion product. Accurate detection of this compound is crucial in clinical and forensic toxicology to monitor therapeutic use, detect abuse, and in drug-facilitated crime investigations. Immunoassays are valuable screening tools for this purpose due to their speed and high-throughput capabilities. However, many commercial benzodiazepine immunoassays exhibit poor cross-reactivity with lorazepam and its glucuronide metabolite, leading to false-negative results.[1][2][3]

These application notes provide a comprehensive guide for the development of sensitive and specific immunoassays for the detection of this compound. The protocols outlined below cover the essential steps from immunogen synthesis to the development and optimization of a competitive enzyme-linked immunosorbent assay (ELISA).

Key Experimental Protocols

Synthesis of Lorazepam-3-O-hemisuccinate (Hapten)

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein. This requires the synthesis of a lorazepam derivative (hapten) containing a linker with a reactive functional group. Here, we describe the synthesis of lorazepam-3-O-hemisuccinate, which introduces a carboxylic acid group for subsequent protein conjugation.

Materials:

-

Lorazepam

-

Succinic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolve lorazepam in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Add succinic anhydride to the solution in a 1.5 to 2-fold molar excess.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1 M HCl to remove any remaining pyridine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude lorazepam-3-O-hemisuccinate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the purified product and evaporate the solvent to yield the final product as a white solid.

-

Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.

Conjugation of Lorazepam-3-O-hemisuccinate to Carrier Proteins (Immunogen and Coating Antigen Preparation)

The synthesized hapten is then covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen, using the carbodiimide (B86325) crosslinker chemistry.

Materials:

-

Lorazepam-3-O-hemisuccinate

-

Bovine Serum Albumin (BSA)

-

Keyhole Limpet Hemocyanin (KLH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Dissolve lorazepam-3-O-hemisuccinate in a minimal amount of dimethylformamide (DMF).

-

In a separate tube, dissolve BSA or KLH in PBS.

-

Activate the carboxylic acid group of the hapten by adding EDC and NHS (in a 1:1.2 molar ratio to the hapten) to the hapten solution and incubate for 15-30 minutes at room temperature.

-

Slowly add the activated hapten solution to the protein solution while gently stirring.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

-

To remove unconjugated hapten and by-products, dialyze the conjugate solution against PBS (3-4 changes of buffer over 24-48 hours) at 4°C.

-

Determine the concentration of the protein conjugate using a protein assay (e.g., BCA assay).

-

Characterize the conjugate to confirm successful coupling, for example, by MALDI-TOF mass spectrometry or by determining the hapten-to-protein molar ratio.

Polyclonal Antibody Production

Polyclonal antibodies against this compound can be generated by immunizing an appropriate animal model (e.g., rabbits) with the lorazepam-KLH immunogen.

Procedure:

-

Pre-immunization Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

-

Immunization:

-

Prepare an emulsion of the lorazepam-KLH immunogen (e.g., 1 mg/mL) with an equal volume of a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

-

Inject the emulsion subcutaneously or intramuscularly at multiple sites.

-

-

Booster Injections: Administer booster injections every 3-4 weeks with the immunogen emulsified in Freund's Incomplete Adjuvant.

-

Titer Monitoring: Collect small blood samples (test bleeds) 10-14 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with the lorazepam-BSA conjugate as the coating antigen.

-

Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

Competitive ELISA Protocol for this compound Detection

A competitive ELISA is a suitable format for the detection of small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled lorazepam for binding to the limited amount of anti-lorazepam antibody coated on the microplate.

Materials:

-

Anti-lorazepam polyclonal antibody

-

Lorazepam-BSA conjugate (for coating)

-

This compound standard

-

Horseradish peroxidase (HRP) labeled secondary antibody (if using an indirect competitive format) or HRP-labeled lorazepam (for direct competitive format)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Sample/Standard dilution buffer (e.g., PBS)

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with the lorazepam-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Reaction:

-

Add standards of known this compound concentrations or unknown samples to the wells.

-

Immediately add a fixed concentration of the anti-lorazepam antibody to each well.

-

Incubate for 1-2 hours at room temperature to allow for competition between the this compound in the sample/standard and the coated lorazepam-BSA for binding to the antibody.

-

-

Washing: Wash the plate three times with wash buffer.

-

Detection:

-

Add the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Stop the color development by adding the stop solution.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Enzymatic Hydrolysis of Urine Samples

Since lorazepam is primarily excreted as its glucuronide conjugate, a hydrolysis step is essential to improve the sensitivity of many immunoassays that are more specific to the parent drug.[3]

Procedure:

-

To a urine sample, add a solution of β-glucuronidase enzyme.

-

Incubate the mixture at an optimal temperature (e.g., 37-55°C) for a specified time (e.g., 30-60 minutes) to allow for the enzymatic cleavage of the glucuronide moiety.

-

After incubation, the sample can be directly used in the immunoassay.

Data Presentation

Table 1: Cross-Reactivity of Commercial Benzodiazepine Immunoassays

The following table summarizes the cross-reactivity of various benzodiazepines and their metabolites in different commercial immunoassay kits. This data is crucial for understanding the specificity of existing assays and for characterizing newly developed immunoassays.

| Compound | Neogen Benzodiazepine Group ELISA (% Cross-Reactivity) | Immunalysis Benzodiazepines ELISA Kit (% Cross-Reactivity) | ARK™ HS Benzodiazepine II Assay (% Cross-Reactivity) |

| Oxazepam | 100% | 100% | High |

| Lorazepam | - | - | High |

| Alprazolam | 346% | - | Low |

| Diazepam | 434% | - | - |

| Clonazepam | - | - | High |

| 7-aminoclonazepam | - | - | High |

| Nordiazepam | 361% | - | - |

| Temazepam | 192% | - | - |

| Flualprazolam | 467% | - | - |

| Bromazolam | 328% | - | - |

| Phenazepam | 190% | 79-107% | - |

| Etizolam | - | 79-107% | - |

| Diclazepam | 142% | 79-107% | High |

| Desalkylflurazepam | - | 263% | - |

Data compiled from multiple sources.[4][5] Note that cross-reactivity can vary between lots and is dependent on the calibrator used.

Mandatory Visualization

Caption: Experimental workflow for the development of a competitive immunoassay for this compound.

Caption: Signaling pathway of an indirect competitive ELISA for this compound detection.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]

Application Note: High-Resolution Mass Spectrometry for Lorazepam Metabolite Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam, a high-potency, intermediate-acting benzodiazepine, is widely prescribed for the management of anxiety disorders, insomnia, and seizures. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic assessments, drug-drug interaction studies, and toxicological investigations. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the detailed profiling and quantification of lorazepam and its metabolites in biological matrices. This application note provides a detailed protocol for the metabolite profiling of lorazepam using LC-HRMS, including sample preparation, and data analysis strategies.

Metabolic Pathway of Lorazepam

The primary metabolic pathway for lorazepam is conjugation with glucuronic acid in the liver, forming the inactive metabolite, lorazepam-glucuronide.[1][2] This process is advantageous in patients with hepatic impairment as it bypasses the cytochrome P450 (CYP) enzyme system, which is responsible for the oxidative metabolism of many other benzodiazepines.[3][4] Consequently, lorazepam's metabolism is less susceptible to drug-drug interactions involving the CYP system.